molecular formula C8H18ClNO2 B15243397 (S)-Methyl 3-amino-3,4-dimethylpentanoate hydrochloride

(S)-Methyl 3-amino-3,4-dimethylpentanoate hydrochloride

Cat. No.: B15243397
M. Wt: 195.69 g/mol
InChI Key: IIVNIUBEHGVZQX-QRPNPIFTSA-N
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Description

(S)-Methyl 3-amino-3,4-dimethylpentanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes an amino group and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-3,4-dimethylpentanoate hydrochloride typically involves the esterification of (S)-3-amino-3,4-dimethylpentanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-3,4-dimethylpentanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted amino esters.

Scientific Research Applications

(S)-Methyl 3-amino-3,4-dimethylpentanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-3,4-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3,4-dimethylpentanoate
  • (S)-3-amino-3,4-dimethylpentanoic acid hydrochloride

Uniqueness

(S)-Methyl 3-amino-3,4-dimethylpentanoate hydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its ethyl ester and free acid counterparts. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

methyl (3S)-3-amino-3,4-dimethylpentanoate;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)8(3,9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t8-;/m0./s1

InChI Key

IIVNIUBEHGVZQX-QRPNPIFTSA-N

Isomeric SMILES

CC(C)[C@](C)(CC(=O)OC)N.Cl

Canonical SMILES

CC(C)C(C)(CC(=O)OC)N.Cl

Origin of Product

United States

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